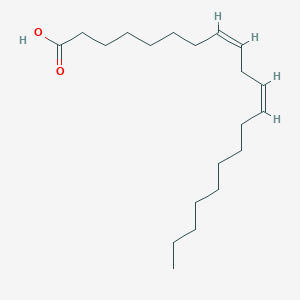

8Z,11Z-eicosadienoic acid

Overview

Description

(8Z, 11Z)-Icosadienoic acid, also known as (8Z, 11Z)-eicosadienoate or 20:2(omega-9), all-cis, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms (8Z, 11Z)-Icosadienoic acid is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral (8Z, 11Z)-Icosadienoic acid has been primarily detected in urine. Within the cell, (8Z, 11Z)-icosadienoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

(8Z,11Z)-icosadienoic acid is an icosadienoic acid in which the two double bonds have Z-geochemistry and are located at positions 8 and 11. It is a conjugate acid of an (8Z,11Z)-icosadienoate(1-).

Scientific Research Applications

Synthesis and Transformation

- 8Z,11Z,14Z-Eicosatriene-5-ynoic acid, a derivative of 8Z,11Z-eicosadienoic acid, has been synthesized and transformed into tritium-labelled arachidonic acid. This tritium-labelled arachidonic acid was used for the enzymatic synthesis of prostaglandins E2 and F2 alpha, highlighting its application in biochemical synthesis and research (Miagkova et al., 1987).

Enzymatic Studies and Lipoxygenase Activity

- This compound has been studied as a substrate for lipoxygenases from soybeans and reticulocytes. It was found to be the best substrate for the reticulocyte enzyme, which converted it to its corresponding hydroperoxy derivative, indicating its importance in enzymatic research (Kühn et al., 1991).

Metabolic Studies in Yeasts

- In metabolic studies, the yeast Dipodascopsis uninucleata was shown to convert fatty acids containing a 5Z,8Z-diene system, including this compound, to various 3-hydroxy metabolites. This demonstrates its role in the study of fatty acid metabolism in yeast (Venter et al., 1997).

Oxidative Desaturation Studies

- Research on the oxidative desaturation of eicosadienoic acids, including this compound, in rat liver microsomes has been conducted. This study is critical for understanding the enzymatic processes involved in fatty acid desaturation (Castuma et al., 1972).

Inhibition of Leukotriene Biosynthesis

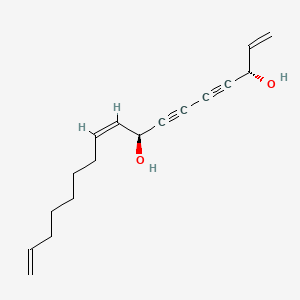

- Analogs of this compound have been synthesized and evaluated as inhibitors of leukotriene biosynthesis. This research contributes to the understanding of inflammatory processes and potential therapeutic applications (Cohen et al., 1984).

Properties

Molecular Formula |

C20H36O2 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(8Z,11Z)-icosa-8,11-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)/b10-9-,13-12- |

InChI Key |

XUJWOMMOEOHPFP-UTJQPWESSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)O |

SMILES |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)

![(12R,13R,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1238949.png)

![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)

![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)

![(1R,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1238955.png)

![1-benzyl-3-[(E)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B1238957.png)

![6-(Dimethylamino)-2-{4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl}-1-ethylquinolinium](/img/structure/B1238962.png)

![(E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B1238963.png)